molecular formula C14H10F3NO3 B6394513 MFCD18318570 CAS No. 1261921-73-6

MFCD18318570

Cat. No.: B6394513
CAS No.: 1261921-73-6
M. Wt: 297.23 g/mol
InChI Key: MJZLZCNXSVEXAV-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid, also known by its identifier MFCD18318570, is a chemical compound with the molecular formula C14H10F3NO3 This compound is notable for its unique structure, which includes a trifluoromethyl group and a methoxy group attached to a phenyl ring, as well as a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid typically involves the reaction of 4-methoxy-3-trifluoromethylbenzaldehyde with nicotinic acid under specific conditions. The reaction may be catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems can be employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

2-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)nicotinic acid
  • 2-(3-Trifluoromethylphenyl)nicotinic acid
  • 2-(4-Methoxy-3-chlorophenyl)nicotinic acid

Uniqueness

2-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid is unique due to the presence of both the trifluoromethyl and methoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-21-11-5-4-8(7-10(11)14(15,16)17)12-9(13(19)20)3-2-6-18-12/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZLZCNXSVEXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688398
Record name 2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-73-6
Record name 2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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